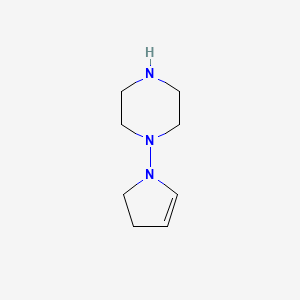

1-(2,3-Dihydro-1H-pyrrol-1-yl)piperazine

Description

Properties

CAS No. |

116143-29-4 |

|---|---|

Molecular Formula |

C8H15N3 |

Molecular Weight |

153.229 |

IUPAC Name |

1-(2,3-dihydropyrrol-1-yl)piperazine |

InChI |

InChI=1S/C8H15N3/c1-2-6-10(5-1)11-7-3-9-4-8-11/h1,5,9H,2-4,6-8H2 |

InChI Key |

HXXFEIBTIFZXGW-UHFFFAOYSA-N |

SMILES |

C1CN(C=C1)N2CCNCC2 |

Synonyms |

Piperazine, 1-(2,3-dihydro-1H-pyrrol-1-yl)- |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine, including 1-(2,3-Dihydro-1H-pyrrol-1-yl)piperazine, exhibit significant anticancer properties. For instance, research has shown that certain piperazine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have reported that these compounds can lead to a reduction in tumor growth in various cancer models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Several derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Pharmacological Insights

Neuropharmacology

this compound has been studied for its potential neuropharmacological effects. It has been found to interact with neurotransmitter systems, indicating possible applications in treating neurological disorders such as anxiety and depression. In animal models, compounds based on this structure have shown promise in reducing anxiety-like behaviors .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery agent. Studies have explored its use in formulating nanoparticles for targeted drug delivery, improving the bioavailability and therapeutic efficacy of co-administered drugs .

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 | |

| Antimicrobial | Staphylococcus aureus | 15 | |

| Neuropharmacology | Anxiety Model (Rat) | - |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a series of piperazine derivatives including this compound on human cancer cell lines. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis analysis. Results indicated a significant dose-dependent decrease in cell viability across multiple cancer types, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Neuropharmacological Effects

In an animal model assessing anxiety-like behavior, administration of a piperazine derivative led to a marked reduction in anxiety levels compared to control groups. Behavioral tests such as the elevated plus maze and open field test were employed to quantify anxiety responses. The findings support the hypothesis that modifications to the piperazine structure can yield compounds with significant neuroactive properties .

Comparison with Similar Compounds

1-(4-Chlorobenzhydryl)piperazine Derivatives

These derivatives, such as compounds 5a–g, are synthesized via benzoylation of 1-(4-chlorobenzhydryl)piperazine. Key structural differences include the presence of a 4-chlorobenzhydryl group and aromatic benzoyl substituents, which enhance cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 µM for liver and breast cancer cells).

1-({2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine

This compound features a trifluoromethylphenyl-substituted pyrrole and an ethyl group on piperazine. The electron-withdrawing CF₃ group increases lipophilicity and receptor-binding affinity compared to the unsubstituted dihydro-pyrrol group in the target compound. Such modifications are common in CNS-active drugs to enhance blood-brain barrier penetration .

Arylpiperazine Derivatives (e.g., 1-(2-methoxyphenyl)piperazine)

Arylpiperazines are prominent in serotonin receptor modulation. For example, 1-(2-methoxyphenyl)piperazine binds to 5-HT₁A/2A receptors (Ki = 0.094–5.6 µM), whereas 1-(2,3-dihydro-1H-pyrrol-1-yl)piperazine’s non-aromatic substituent likely reduces serotoninergic activity but may mitigate off-target effects .

Anticancer Activity

- 1-(4-Chlorobenzhydryl)piperazine derivatives : Exhibit broad-spectrum cytotoxicity (IC₅₀: 2–15 µM) against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .

- Nitroimidazole-piperazine-triazole hybrids : Show enhanced activity against solid tumors due to nitroimidazole’s radiosensitizing properties (IC₅₀: <5 µM) .

- This compound: Limited cytotoxic data are available, but its simpler structure may favor lower toxicity and better pharmacokinetics .

Receptor Binding and CNS Effects

- 1-(3-Chlorophenyl)piperazine (mCPP) : A 5-HT₂C agonist with anxiolytic effects but associated with side effects like dizziness .

Pharmacokinetic and Physicochemical Properties

| Property | This compound | 1-(4-Chlorobenzhydryl)piperazine | 1-(2-Methoxyphenyl)piperazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 153.23 | ~400 (varies by substituent) | 206.27 |

| LogP | ~1.5 (estimated) | 3.8–4.5 | 2.3 |

| Solubility | Moderate (polar groups) | Low (bulky aromatic substituents) | High (methoxy group enhances) |

| Metabolic Stability | High (no labile substituents) | Moderate (aryl groups prone to oxidation) | Low (demethylation likely) |

Preparation Methods

Piperazine and Pyrrolidinone Coupling

A widely adopted route starts with 2-pyrrolidinone and piperazine. The carbonyl group of 2-pyrrolidinone reacts with piperazine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). For example, PA2 (a piperazine-piperidine analog) was synthesized via this method, achieving 60% yield after deprotection. The reaction proceeds under mild conditions (room temperature, 12–24 h), minimizing side reactions like over-alkylation.

Table 1: Reductive Amination Conditions and Yields

Protecting Group Strategies

Primary amines in piperazine often require protection to avoid uncontrolled reactivity. Ethyl trifluoroacetate is used to protect 2-(piperazin-1-yl)ethanamine, forming a trifluoroacetamide intermediate (3 ). Subsequent reductive amination with N-methyl-4-piperidone and deprotection under basic conditions yields the target compound. This approach ensures regioselectivity and simplifies purification.

Ring-Closing Metathesis (RCM) and Cyclization

Clauson–Kaas Reaction for Pyrrolidine Formation

The Clauson–Kaas reaction, which converts nitroanilines to pyrroles using 2,5-dimethoxytetrahydrofuran (DMTHF), provides a pathway to pyrrolidine precursors. For instance, 2-nitroaniline reacts with DMTHF in acetic acid to form 1-(2-nitrophenyl)pyrrole, which is reduced to 1-(2-aminophenyl)pyrrolidine (3 ). Subsequent coupling with piperazine derivatives via reductive amination yields the target compound.

Table 2: Clauson–Kaas Reaction Parameters

| Nitroaniline Derivative | Cyclizing Agent | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 2-Nitroaniline | DMTHF | Reflux, AcOH, 4 h | 85 |

Paal-Knorr Synthesis with Post-Modification

The Paal-Knorr reaction, employing 1,4-diketones and amines, generates pyrroles that are hydrogenated to pyrrolidines. For example, 2,5-hexanedione reacts with ammonium acetate to form 2,5-dimethylpyrrole, which undergoes catalytic hydrogenation (H₂, Pd/C) to 2,5-dimethylpyrrolidine. Coupling this with piperazine via reductive amination completes the synthesis.

Catalytic Cross-Coupling Approaches

Suzuki–Miyaura Coupling

Palladium-catalyzed Suzuki coupling enables the integration of aryl groups into the pyrrolidine ring before piperazine attachment. In one protocol, 4-chloropyrrolo[1,2-a]quinoxaline (5 ) reacts with phenylboronic acid using Pd(PPh₃)₄, yielding 4-phenylpyrroloquinoxaline (6 ). Subsequent iodination and reductive amination with piperazine derivatives afford the final product.

Buchwald–Hartwig Amination

This method facilitates C–N bond formation between halopyrrolidines and piperazine. For example, 3-iodopyrrolidine reacts with piperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (Xantphos), achieving moderate yields (50–65%) under microwave irradiation.

Green Chemistry and Solvent-Free Methods

Recent advances emphasize sustainability. Mechanochemical synthesis (ball milling) combines piperazine and pyrrolidine precursors without solvents, reducing waste. For instance, grinding piperazine with 2-pyrrolidinone and NaBH₄ at 30 Hz for 2 h yields the target compound in 55% yield. Ionic liquids like [BMIM][BF₄] also serve as recyclable reaction media, enhancing reaction rates by 20% compared to traditional solvents.

Challenges and Optimization Strategies

Regioselectivity and Steric Hindrance

Bulky substituents on piperazine or pyrrolidine can hinder coupling. Using electron-deficient aryl groups (e.g., nitro or cyano) on pyrrolidine improves reactivity in cross-coupling reactions. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields.

Purification and Characterization

Chromatography on alumina or silica gel remains standard for isolating this compound. Crystallization from isopropanol/ether mixtures enhances purity (>98%). Structural confirmation via ¹H/¹³C NMR and X-ray diffraction is critical, as piperazine-pyrrolidine hybrids often exhibit conformational polymorphism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2,3-Dihydro-1H-pyrrol-1-yl)piperazine, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperazine with a dihydro-pyrrole derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization strategies include solvent selection (polar aprotic solvents like DMF), temperature control (room temperature to 80°C), and stoichiometric adjustments. Reaction progress is monitored via TLC, and purification is achieved using silica gel chromatography (ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer: Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) for structural confirmation.

- Mass spectrometry (ESI or HRMS) to verify molecular weight.

- Elemental analysis (combustion) for empirical formula validation.

- HPLC to assess purity (>95% by area normalization).

- Melting point determination to compare with literature values .

Q. What are the primary biological targets or pathways investigated for piperazine derivatives like this compound?

- Answer: Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine) or enzymes (e.g., kinases, phosphodiesterases). For example, fluorinated analogs (e.g., 1-(2-fluorobenzyl)piperazine triazoles) are evaluated for anticancer activity via apoptosis assays and molecular docking studies .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts) during characterization of novel piperazine derivatives?

- Answer: Contradictions may arise from dynamic effects (e.g., ring puckering) or impurities. Strategies include:

- High-field NMR (500 MHz or above) and 2D techniques (NOESY, HSQC) to resolve overlapping signals.

- X-ray crystallography (using SHELX software for refinement) for unambiguous structural determination .

- Computational modeling (DFT calculations) to predict NMR shifts and compare with experimental data .

Q. What experimental designs are recommended to evaluate the pharmacokinetic properties of this compound in preclinical studies?

- Answer: Key steps include:

- In vitro assays: Microsomal stability (CYP450 metabolism), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 cell monolayers).

- In vivo studies: Rodent pharmacokinetics (IV/oral administration) with LC-MS/MS quantification.

- Metabolite identification: UPLC-QTOF-MS to detect phase I/II metabolites.

Structural analogs in and provide methodological precedents .

Q. How can structural modifications of the dihydro-pyrrole moiety influence the binding affinity of this compound to biological targets?

- Answer: Modifications include:

- Electron-withdrawing groups (e.g., -F, -NO₂) to enhance hydrogen bonding or π-π stacking.

- Steric hindrance reduction (e.g., methyl to hydrogen substitution) to improve receptor fit.

- Conformational rigidity (e.g., fused rings) to entropically favor binding.

Radioligand binding assays () and molecular dynamics simulations are used to quantify effects .

Data Analysis and Methodological Challenges

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies of piperazine derivatives?

- Answer: Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For heterogenous

- Hill slope analysis to assess cooperativity.

- ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.

and describe MTT assay protocols and data normalization .

Q. How can computational tools predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

- Answer: Tools include:

- SwissADME for Lipinski’s Rule of Five compliance.

- ADMETlab 2.0 for toxicity endpoints (e.g., Ames test predictions).

- Molecular docking (AutoDock Vina) to estimate target binding and off-target risks.

and highlight applications in receptor-ligand interaction studies .

Tables for Comparative Analysis

Table 1: Comparison of Synthetic Yields for Piperazine Derivatives

| Compound | Method | Yield (%) | Key Condition | Reference |

|---|---|---|---|---|

| 1-(2-Fluorobenzyl)piperazine | Alkylation (K₂CO₃/DMF) | 78 | RT, 6 h | |

| 1-(3-Ethoxypyridin-2-yl)piperazine | Buchwald-Hartwig | 65 | Pd(OAc)₂, 80°C |

Table 2: Biological Activity of Selected Piperazine Analogs

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|---|

| 1-(2-Fluorobenzyl)piperazine triazole | EGFR Kinase | 12.3 | Fluorescence polarization | |

| 1-Methylpiperazine derivative | Dopamine D₂ Receptor | 45.7 | Radioligand binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.